

HPG1860 Technical Support Center: Addressing Lipid Profile Changes

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Compound of Interest

Compound Name: HPG1860

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This technical support center provides guidance on addressing changes in lipid profiles observed during experiments with **HPG1860**, a next-generation, liver-selective Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **HPG1860** and how does it affect lipid metabolism?

HPG1860 is a non-bile acid, potent, and selective full FXR agonist.^[1] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.^[2] Activation of FXR by **HPG1860** is intended to modulate these pathways to treat conditions like non-alcoholic steatohepatitis (NASH). A key finding from clinical trials is that **HPG1860** has not been associated with significant increases in LDL cholesterol, a common side effect of other FXR agonists.^{[2][3]}

Q2: What are the expected effects of **HPG1860** on lipid profiles based on clinical trial data?

Clinical studies of **HPG1860** have demonstrated a favorable safety profile concerning lipid changes. The Phase 2a RISE study showed no significant change in LDL cholesterol (LDL-C) at doses of 3 mg, 5 mg, and 8 mg compared to placebo.^{[2][3]} This is a notable distinction from other FXR agonists, which often lead to elevations in LDL-C.^[2] The primary lipid-related effect observed was a significant reduction in liver fat content.^{[2][3]}

Q3: My experiment shows unexpected changes in lipid profiles after **HPG1860** treatment. What could be the cause?

Unexpected lipid profile changes could stem from several factors, including experimental variability, the specific model system used, or analytical issues. It is crucial to ensure the consistency of your experimental protocol and the accuracy of your lipid analysis methods. Refer to the Troubleshooting Guide below for common issues in lipid analysis.

Q4: Where can I find detailed protocols for lipid analysis?

Detailed methodologies for lipid extraction and analysis are provided in the "Experimental Protocols" section of this guide. These protocols are based on established methods for lipidomics research.

Data Presentation

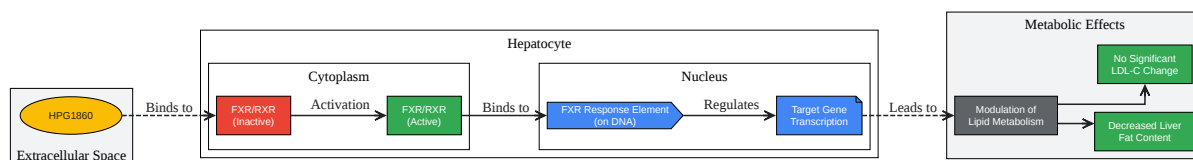
The following table summarizes the key quantitative findings from the Phase 2a RISE clinical trial of **HPG1860**.

Parameter	Placebo	HPG1860 (3 mg)	HPG1860 (5 mg)	HPG1860 (8 mg)
Mean Relative Change in Liver Fat Content (LFC) at Week 12	+0.68%	-20.15% (p=0.004 vs placebo)	-7.08% (p=0.244 vs placebo)	-38.64% (p<0.0001 vs placebo)
Change in LDL Cholesterol (LDL-C)	No significant change reported	No significant change reported	No significant change reported	No significant change reported

Data from the Phase 2a RISE study.[\[2\]](#)[\[3\]](#)

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of an FXR agonist like **HPG1860** in the regulation of lipid metabolism.



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FXR Agonist Signaling Pathway

Experimental Protocols

This section provides a detailed methodology for a key experiment related to lipid profile analysis.

Protocol 1: Lipid Extraction from Plasma Samples (Folch Method)

Materials:

- Plasma samples
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution (ice-cold)
- Glass centrifuge tubes with Teflon-lined caps
- Nitrogen gas evaporator
- Vortex mixer

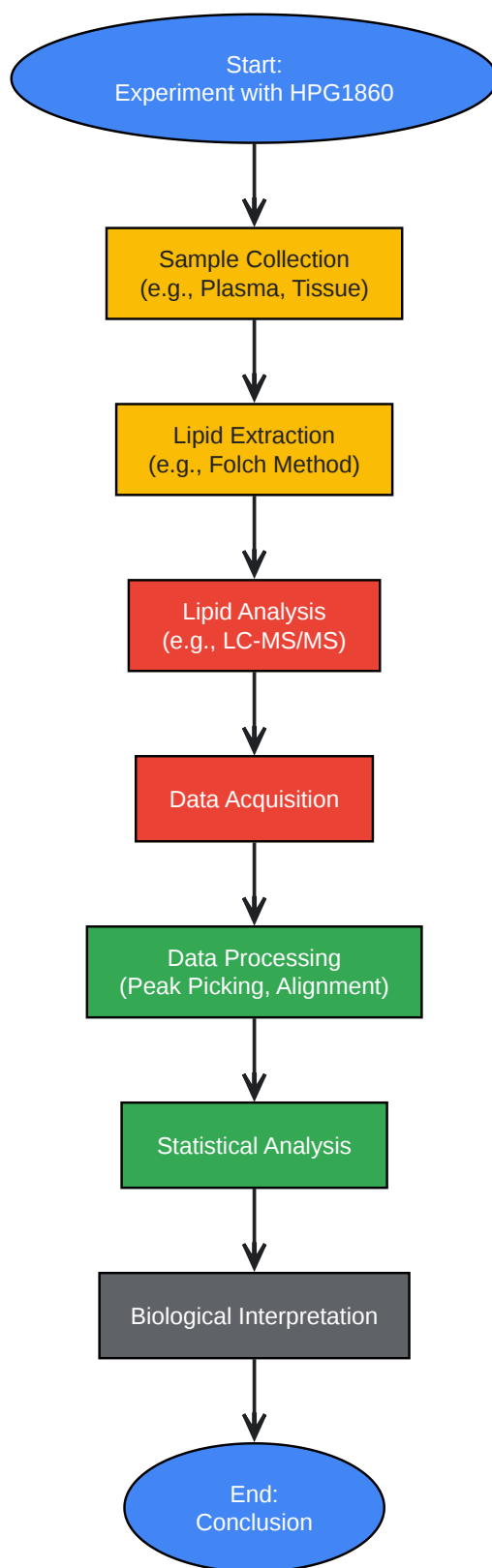
- Centrifuge

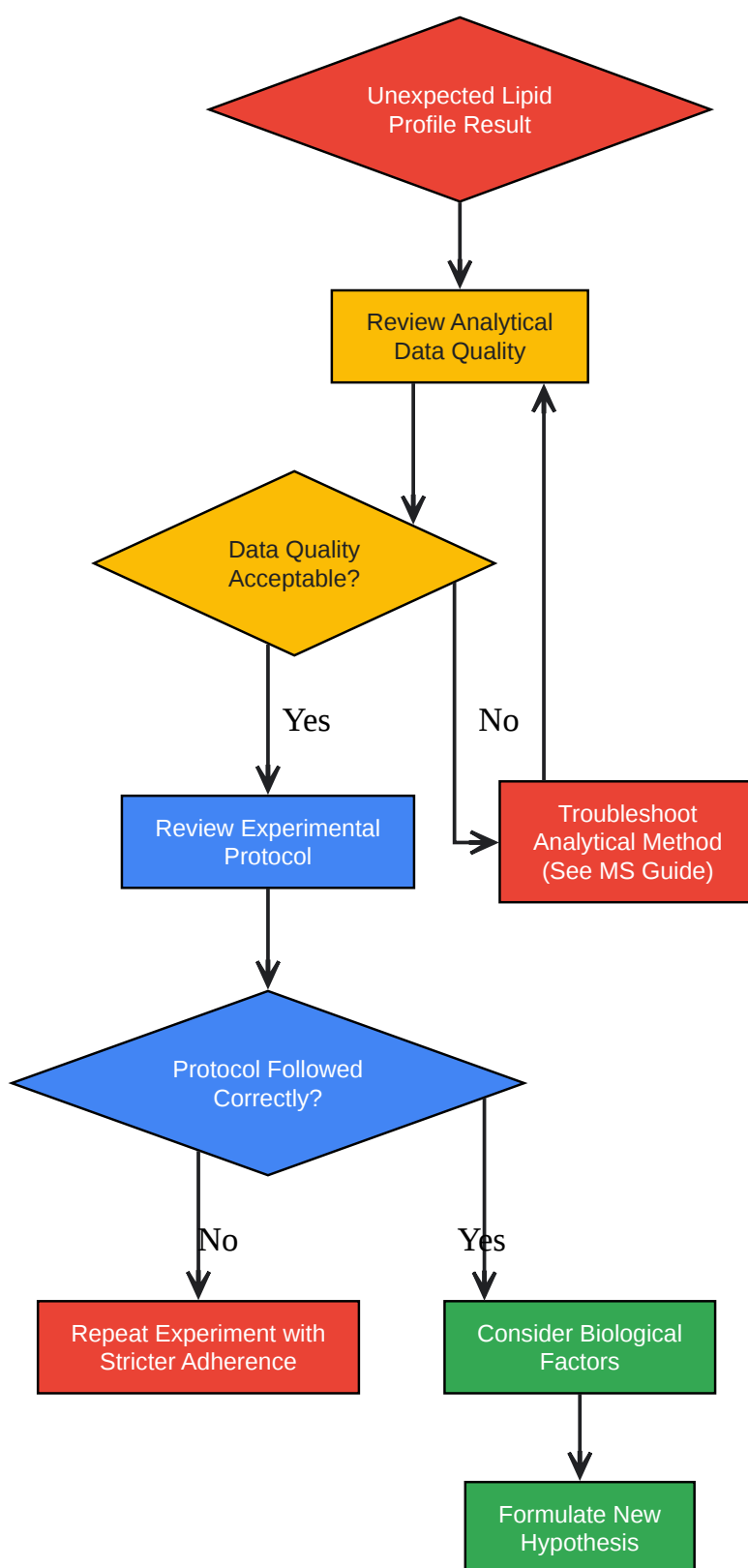
Procedure:

- To a glass centrifuge tube, add 100 μ L of plasma.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add 400 μ L of 0.9% NaCl solution to induce phase separation.
- Vortex for another 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol for LC-MS).
- Store the extracted lipids at -80°C until analysis.

Experimental Workflow for Lipid Profiling

The following diagram outlines a typical workflow for conducting a lipid profiling experiment.





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Email: info@benchchem.com